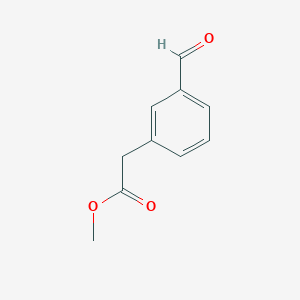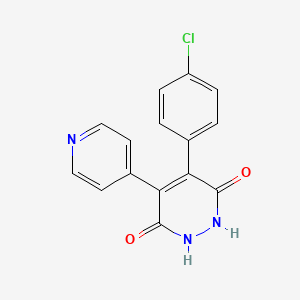![molecular formula C18H15N5O2S B2595079 N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide CAS No. 894984-26-0](/img/structure/B2595079.png)
N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide” is an organic compound . It belongs to the class of organic compounds known as phenylpyridazines, which are organic compounds containing a pyridazine ring substituted by a phenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of C13H13N5O2S, an average mass of 303.340 Da, and a mono-isotopic mass of 303.079010 Da . The compound has a density of 1.28±0.1 g/cm3 .
Scientific Research Applications
Pulmonary Inflammation and Lung Cancer Treatment
This compound has been identified for its potential in preparing medications aimed at relieving or controlling excessive lung inflammatory reactions . Such reactions are critical pathological processes in various diseases, and managing them is a significant research focus. Moreover, the compound may also inhibit metastasis and infiltration of lung cancer , providing a dual therapeutic approach in respiratory conditions .
Antimicrobial and Antifungal Applications
Triazole derivatives, which include the core structure of this compound, are known for their antimicrobial and antifungal properties . They are capable of binding with various enzymes and receptors in biological systems, making them versatile in treating infections caused by a wide range of Gram-positive and Gram-negative bacteria, especially those that are multidrug-resistant .
Anticancer Activity
The compound’s structural class has shown promise in anticancer applications . Specifically, it has been associated with cytotoxic activity against breast cancer cell lines . This suggests its potential role in the design of new therapeutic agents targeting cancer cells.
Anti-inflammatory and Analgesic Effects
The triazole nucleus, present in this compound, is a central component in drugs with anti-inflammatory and analgesic effects . These properties make it valuable in the development of new pain management and anti-inflammatory medications.
Antiepileptic Potential
Compounds with similar heterocyclic nitrogen systems have been found to display antiepileptic drug activities . This indicates that our compound could be explored for its efficacy in treating epilepsy or related neurological disorders.
Antidepressant and Anxiolytic Uses
The structural relatives of this compound have been utilized in antidepressant and anxiolytic drugs . This opens up possibilities for its application in mental health treatments, particularly for mood and anxiety disorders.
Mechanism of Action
Target of Action
The primary targets of N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide Compounds with similar structures have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These compounds can make specific interactions with different target receptors .
Mode of Action
The exact mode of action of N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide It is known that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
The specific biochemical pathways affected by N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide Compounds with similar structures have been found to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The ADME properties of N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures .
Result of Action
The molecular and cellular effects of N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide Compounds with similar structures have been found to exhibit excellent anti-tumor activity against various cancer cell lines .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide The role of reaction temperature has been investigated for the synthesis of compounds with similar structures .
properties
IUPAC Name |
N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S/c1-13-19-20-18-12-11-17(21-23(13)18)14-7-9-15(10-8-14)22-26(24,25)16-5-3-2-4-6-16/h2-12,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTIYWWLDKLWRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Trifluoromethyl)benzyl]-1H-imidazole-2-carboxylic acid](/img/structure/B2594996.png)
![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2594997.png)
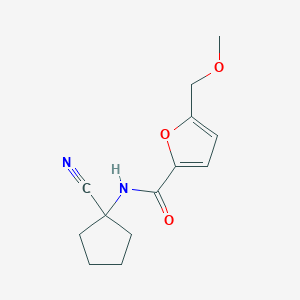
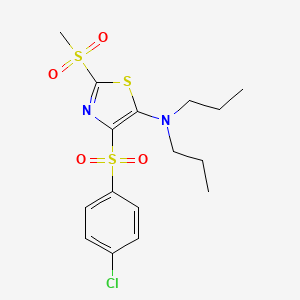
![1-[[3-[3-(2-Oxoazetidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperidin-2-one](/img/structure/B2595000.png)
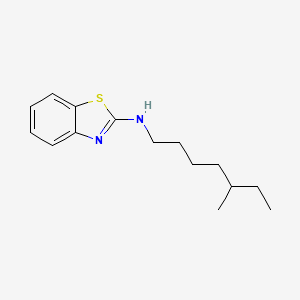
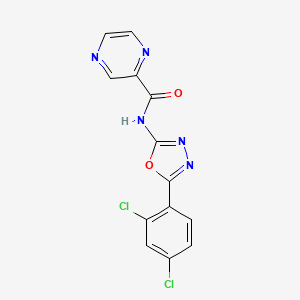
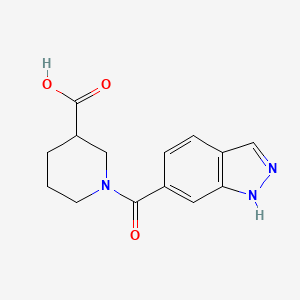
![1-methyl-2-oxo-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B2595011.png)
![3-(3,4-Dichlorophenyl)-1-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)propan-1-one](/img/structure/B2595012.png)
![3-[(2-Aminoethyl)(methyl)amino]-1$l^{6}-thiolane-1,1-dione; oxalic acid](/img/structure/B2595013.png)

